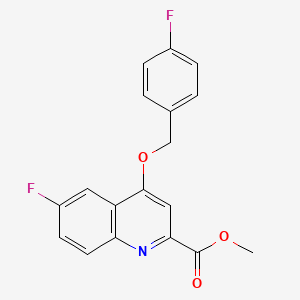

Methyl 6-fluoro-4-((4-fluorobenzyl)oxy)quinoline-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 6-fluoro-4-((4-fluorobenzyl)oxy)quinoline-2-carboxylate” is a chemical compound with the molecular formula C20H16F2N2O4 . It is a derivative of quinoline, a class of compounds that have been found to have interesting pharmaceutical and biological activities .

Molecular Structure Analysis

The molecular structure of this compound includes a quinoline core, which is a bicyclic compound with one benzene ring fused to a pyridine ring. Attached to this core are various functional groups, including a methyl ester group, a fluorobenzyl group, and two fluorine atoms .Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3, a boiling point of 602.0±55.0 °C at 760 mmHg, and a flash point of 317.9±31.5 °C . It has 6 hydrogen bond acceptors, 1 hydrogen bond donor, and 7 freely rotating bonds . Its molar refractivity is 98.0±0.3 cm3, and it has a polar surface area of 78 Å2 .Wissenschaftliche Forschungsanwendungen

Electrochemical Studies and Drug Development

- Electrochemical Mechanisms : Research on the electrochemical mechanisms of quinoline derivatives, including those structurally related to methyl 6-fluoro-4-((4-fluorobenzyl)oxy)quinoline-2-carboxylate, has been reported. These studies explore the resonance isomerism and intramolecular hydrogen bonding in these compounds, which are crucial for understanding their electrochemical properties (Srinivasu et al., 1999).

Antibacterial and Antimycobacterial Research

- Synthesis and Evaluation of Derivatives : Synthesis and evaluation of novel quinoline derivatives have been conducted, focusing on their antimycobacterial activities. For instance, studies on ofloxacin derivatives have shown potential in combating mycobacterial infections (Dinakaran et al., 2008).

- Antitubercular Activity : Research into the antitubercular properties of quinoline derivatives, including studies on 4-hydroxy-2-quinolones, has been significant. These compounds have shown promise in the treatment of tuberculosis (Ukrainets et al., 2006).

Pharmaceutical Industry Applications

- Synthesis Methodology : Advances in the synthesis methodology for quinoline-2-carboxylate derivatives, relevant to the pharmaceutical industry, have been developed. This includes methodologies that accommodate various functional groups, showing the versatility and potential of these compounds in drug development (Wang et al., 2018).

Antibodies Development for Drug Detection

- Development of Immunoassays : Research has been conducted on raising antibodies to the quinolones and fluoroquinolones, which includes compounds structurally related to methyl 6-fluoro-4-((4-fluorobenzyl)oxy)quinoline-2-carboxylate. These antibodies are used in developing immunoassays for detecting residues of these compounds in animal products, indicating their importance in food safety and regulation (Bucknall et al., 2003).

Zukünftige Richtungen

Quinoline derivatives, including “Methyl 6-fluoro-4-((4-fluorobenzyl)oxy)quinoline-2-carboxylate”, are a promising area of research due to their diverse biological activities . Future research may focus on developing new synthetic methods, studying their reactivity, and exploring their potential applications in medicine and other fields.

Eigenschaften

IUPAC Name |

methyl 6-fluoro-4-[(4-fluorophenyl)methoxy]quinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F2NO3/c1-23-18(22)16-9-17(14-8-13(20)6-7-15(14)21-16)24-10-11-2-4-12(19)5-3-11/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIVFJHFRIZTBSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC2=C(C=C(C=C2)F)C(=C1)OCC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-fluoro-4-((4-fluorobenzyl)oxy)quinoline-2-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1R,2R)-2-(2,3-Dichlorophenyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B2814426.png)

![1-[1-(2-Chloropropanoyl)piperidin-4-yl]-3-(2-methoxyphenyl)urea](/img/structure/B2814429.png)

![2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2814430.png)

![2-[(2-Chloro-5-fluorophenyl)amino]-2-oxoethyl (3-fluorophenyl)acetate](/img/structure/B2814434.png)

![4-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B2814440.png)